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molecular formula C12H11N B109410 5-Aminoacenaphthene CAS No. 4657-93-6

5-Aminoacenaphthene

Cat. No. B109410
M. Wt: 169.22 g/mol
InChI Key: JEUAWMJVEYFVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04174342

Procedure details

5-Nitroacenaphthene is made by nitrating acenaphthene with nitric acid in the presence of acetic acid according to the method of Rowe and Davies, J. Chem. Soc. 117, 1346 (1920). Standard reduction methods using tin or stannous chloride in hydrochloric acid or by using Raney nickel with ethanol or hydrazine produces 5-aminoacenaphthene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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solvent
Reaction Step Two
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Reaction Step Three
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reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
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reactant
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Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:14]2[C:15]3[C:7]([CH2:8][CH2:9][C:10]=3[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.C1C2=C3C(=CC=C2)C=CC=C3C1.[N+]([O-])(O)=O.[Sn].NN>Cl.[Ni].C(O)C.C(O)(=O)C>[NH2:1][C:4]1[C:14]2[C:15]3[C:7]([CH2:8][CH2:9][C:10]=3[CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1 |^3:31|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC=3C=CC=C1C32
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
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Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Four
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[N+](=O)(O)[O-]
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Name
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reactant
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[Sn]
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Name
stannous chloride
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Step Seven
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NN
Step Eight
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Cl
Step Nine
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catalyst
Smiles
[Ni]
Step Ten
Name
Quantity
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Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCC=3C=CC=C1C32

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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